(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid: is a synthetic organic compound that features a triazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves an azide and an alkyne to form the 1,2,3-triazole ring.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the amino group during subsequent reactions. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification systems would be common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the Boc protecting group, leading to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected amino group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation Products: Various oxidized triazole derivatives.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Substituted triazole or Boc-protected derivatives.
Scientific Research Applications
Chemistry:
Building Blocks: The compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules.
Biology:
Bioconjugation: The triazole ring is often used in bioconjugation reactions to link biomolecules, such as peptides or proteins, to other functional groups.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Materials Science: The compound can be used in the synthesis of novel materials, including polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)ethanoic acid: Similar structure but with an ethanoic acid moiety instead of propanoic acid.
Uniqueness: The unique combination of the triazole ring, Boc protecting group, and propanoic acid moiety makes (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid particularly versatile in various applications, offering a balance of stability, reactivity, and functional group compatibility.
Properties
CAS No. |
2648865-42-1 |
---|---|
Molecular Formula |
C10H16N4O4 |
Molecular Weight |
256.3 |
Purity |
95 |
Origin of Product |
United States |
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